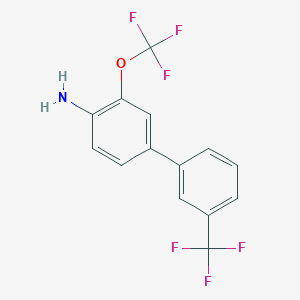

4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl

Descripción general

Descripción

4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl is a compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl scaffold. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted biphenyl compounds with various functional groups.

Aplicaciones Científicas De Investigación

Biological Applications

4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl has been investigated for its potential as a bioactive molecule in drug discovery. Its unique structure allows it to interact with specific molecular targets within biological systems.

- Mechanism of Action: The compound's lipophilicity facilitates its penetration through cell membranes, enabling it to modulate enzyme activity and receptor interactions. This property is crucial for developing therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

Medicinal Chemistry

Research has shown that this compound exhibits potential pharmacological properties, including:

- Anti-inflammatory Activity: Studies indicate that it may inhibit pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Properties: Preliminary investigations suggest that the compound could be effective against certain cancer cell lines due to its ability to modulate signaling pathways involved in tumor growth.

Materials Science

The unique chemical properties of this compound have led to its use in the development of advanced materials:

- Thermal Stability: The fluorinated groups contribute to enhanced thermal stability, making it suitable for applications requiring high-performance materials.

- Resistance to Degradation: Its chemical structure provides resistance to environmental degradation, which is beneficial in various industrial applications.

Case Study 1: Drug Discovery

In a study evaluating the anticancer potential of fluorinated biphenyls, researchers found that this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of cell signaling pathways.

Case Study 2: Material Development

Another research project focused on developing polymer composites incorporating this compound. The results demonstrated improved thermal stability and mechanical properties compared to non-fluorinated analogs, suggesting its potential use in high-performance engineering materials.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-3-(trifluoromethyl)biphenyl: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

3-(Trifluoromethoxy)-3’-(trifluoromethyl)biphenyl:

4-Amino-3-(trifluoromethoxy)biphenyl: Lacks the trifluoromethyl group, which can influence its stability and interactions.

Uniqueness

The presence of both trifluoromethoxy and trifluoromethyl groups in 4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl makes it unique compared to similar compounds. These groups contribute to its enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .

Actividad Biológica

4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl is a novel compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl scaffold. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields, including pharmaceuticals and materials science. The compound has been explored for its potential applications in drug discovery, particularly in targeting specific molecular pathways due to its enhanced lipophilicity and bioactivity.

Structure and Composition

- IUPAC Name : 2-(trifluoromethoxy)-4-[3-(trifluoromethyl)phenyl]aniline

- Molecular Formula : C14H9F6NO

- CAS Number : 1261603-07-9

Physical Properties

The presence of fluorinated groups significantly influences the physical properties of the compound, such as:

- Solubility : Enhanced lipophilicity due to trifluoromethoxy and trifluoromethyl groups.

- Stability : Increased thermal stability compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl and trifluoromethoxy groups facilitate:

- Cell Membrane Penetration : Improved ability to cross lipid membranes.

- Enzyme Interaction : Potential modulation of enzyme activity, which can lead to therapeutic effects.

Pharmacological Potential

Research has indicated that this compound may possess several pharmacological properties, including:

- Anti-inflammatory Activity : Investigated for its potential to reduce inflammation through modulation of inflammatory pathways.

- Anticancer Activity : Explored for its ability to inhibit cancer cell proliferation by targeting specific oncogenic pathways.

Case Studies and Research Findings

- Topoisomerase II Inhibition : Studies have shown that derivatives of biphenyl compounds can act as inhibitors of topoisomerase II, a crucial enzyme in DNA replication. The introduction of trifluorinated groups enhances binding affinity and specificity toward the target enzyme .

- 5HT4 Partial Agonism : Research indicates potential activity as a partial agonist for the serotonin receptor subtype 5HT4, suggesting implications in gastrointestinal motility disorders .

- Mechanochemical Synthesis : A mechanochemical approach has been developed for the synthesis of similar compounds, highlighting the efficiency and scalability of producing fluorinated biphenyl derivatives for biological testing .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-3-(trifluoromethyl)biphenyl | Lacks trifluoromethoxy group | Moderate anti-inflammatory effects |

| 3-(Trifluoromethoxy)-3'-(trifluoromethyl)biphenyl | Lacks amino group | Limited biological activity |

| 4-Amino-3-(trifluoromethoxy)biphenyl | Lacks trifluoromethyl group | Reduced stability and bioactivity |

The unique combination of both trifluoromethoxy and trifluoromethyl groups in this compound distinguishes it from similar compounds, enhancing its stability and potential bioactivity.

Propiedades

IUPAC Name |

2-(trifluoromethoxy)-4-[3-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6NO/c15-13(16,17)10-3-1-2-8(6-10)9-4-5-11(21)12(7-9)22-14(18,19)20/h1-7H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXPQTRUDOJFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.